N-Octylsphingosine

Overview

Description

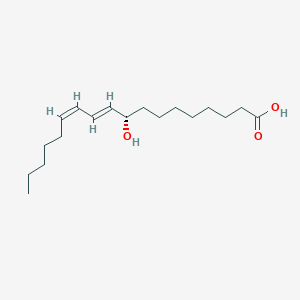

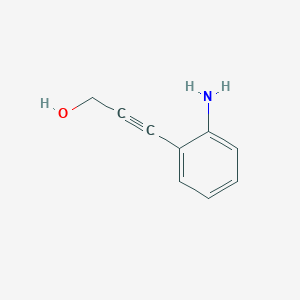

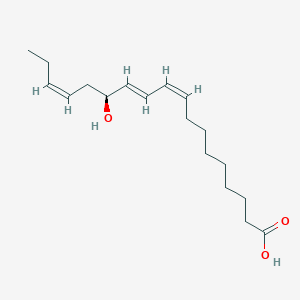

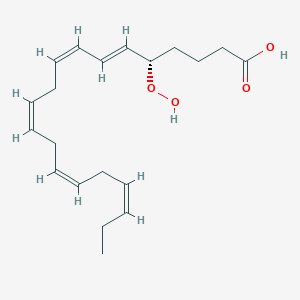

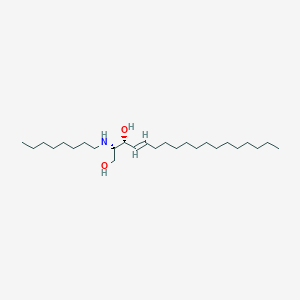

Molecular Structure Analysis

The molecular structure of N-Octylsphingosine consists of a long hydrocarbon chain with an amine and two hydroxyl groups . The InChI string representation of its structure isInChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26 (29)25 (24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1 . Physical And Chemical Properties Analysis

N-Octylsphingosine has a molecular weight of 411.7 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 411.40762993 g/mol . The topological polar surface area is 52.5 Ų .Scientific Research Applications

Apoptosis Induction in Cancer Research

N-Octylsphingosine has been shown to induce apoptosis in U937 cells, a human monocytic cell line used in leukemia research. This compound induces peak DNA fragmentation within 6 hours, which is a critical process in programmed cell death .

DNA Fragmentation Studies

C8 Ceramine is known to cause maximal DNA fragmentation in U937 cells after 6 hours of incubation at a concentration of 10 µM. This is faster compared to C8 ceramide, which takes 12 hours to achieve the same effect .

Ceramidase Inhibition

This compound is inert to ceramidases, enzymes that break down ceramides. By inhibiting these enzymes, N-Octylsphingosine can be used to study the role of ceramides in various cellular processes .

Mechanism of Action

Target of Action

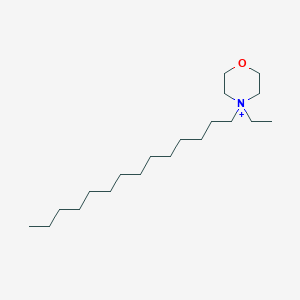

N-Octylsphingosine, also known as C8 Ceramine or D-erythro, primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids involved in various cellular functions .

Mode of Action

N-Octylsphingosine interacts with its target, SphK, by inhibiting its activity . This inhibition disrupts the normal functioning of the sphingolipid metabolism, leading to changes in the cellular functions regulated by these lipids .

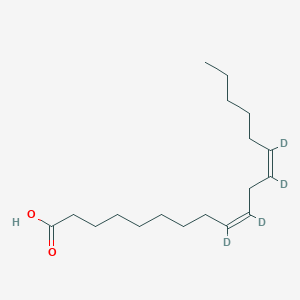

Biochemical Pathways

The primary biochemical pathway affected by N-Octylsphingosine is the sphingolipid metabolism pathway . This pathway involves the synthesis and breakdown of sphingolipids, a class of lipids that play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function . By inhibiting SphK, N-Octylsphingosine disrupts this pathway, affecting the balance of sphingolipids in the cell .

Pharmacokinetics

Similar compounds such as ozanimod, a sphingosine 1-phosphate receptor modulator, have been shown to be extensively metabolized, with metabolites identified in both urine and feces

Result of Action

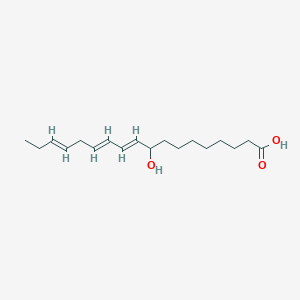

The inhibition of SphK by N-Octylsphingosine disrupts the balance of sphingolipids in the cell . This can lead to changes in various cellular functions regulated by these lipids, potentially affecting cell growth, differentiation, and survival . In addition, N-Octylsphingosine has been shown to influence the aggregation of amyloid-β, a protein involved in Alzheimer’s disease, potentially exacerbating the cytotoxicity triggered by this protein .

properties

IUPAC Name |

(E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRGRGSMEUKQSD-XQAXIDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octylsphingosine | |

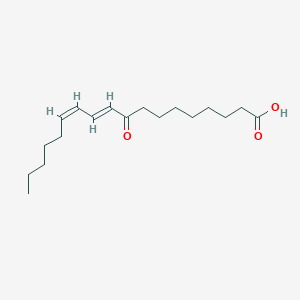

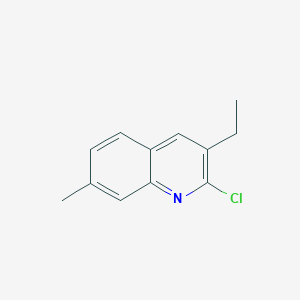

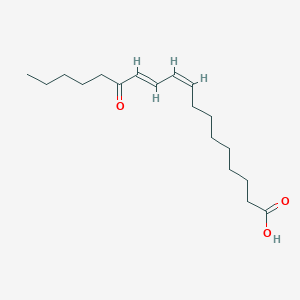

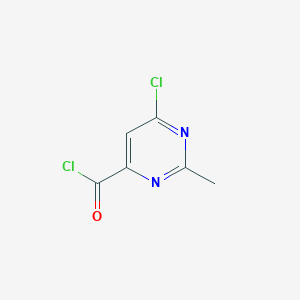

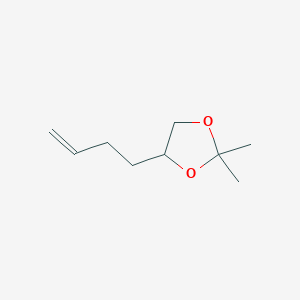

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)